(3r,5r,7r,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide
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Description
(3r,5r,7r,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
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Scientific Research Applications
Broad-Spectrum Antibacterial Candidates
A study focused on the synthesis and structural insights of two novel broad-spectrum antibacterial candidates based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. These compounds displayed potent antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 0.5–2.0 μg/mL, indicating their significant potential as antibacterial agents. Additionally, the study provided a detailed analysis of their chemical and structural characteristics, including density functional theory (DFT) calculations and electron density difference maps (EDDM), highlighting the molecular basis of their antibacterial efficacy (Al-Wahaibi et al., 2020).
Synthesis and Bioactivity of Hydrazide-Hydrazones
Another research endeavor explored the synthesis and bioactivity of hydrazide-hydrazones with the 1-adamantane carbonyl moiety. The newly synthesized compounds were evaluated for their activity against Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. Some of these compounds exhibited potential antibacterial activity, showcasing the versatility of the adamantane-1-carbohydrazide framework in generating compounds with antimicrobial properties (Pham et al., 2019).
Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides
A study on the synthesis and antimicrobial activity of N′-heteroarylidene-1-adamantylcarbohydrazides and their oxadiazoline analogues revealed that these compounds displayed potent broad-spectrum antimicrobial activity. This research highlighted the potential of such molecules in developing new antimicrobial agents, underlining the importance of structural variation and optimization in enhancing bioactivity (El-Emam et al., 2012).
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-15-2-1-14(16(22)6-15)10-19-20-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,21-22H,3-5,7-9H2,(H,20,23)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUSTHTTAZJBB-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.